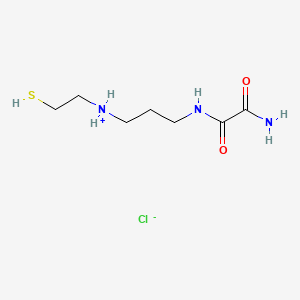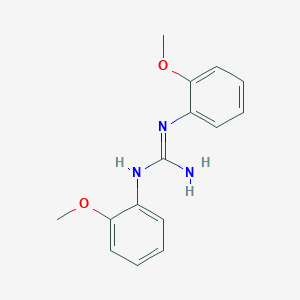
Naphtho(1,2-b)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho(1,2-b)chrysene can be synthesized through various methods, including photochemical reactions and multicomponent reactions. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method utilizes 2-naphthol as a starting material in multicomponent reactions to construct diverse heterocyclic frameworks .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related compounds often involves scalable photochemical and catalytic processes. These methods are designed to optimize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,2-b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions can lead to various functionalized derivatives.
Aplicaciones Científicas De Investigación
Naphtho(1,2-b)chrysene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of naphtho(1,2-b)chrysene involves its interaction with various molecular targets and pathways. Its effects are often mediated through the formation of reactive intermediates, such as epoxides, which can interact with DNA and proteins, leading to potential biological activities . The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
Naphtho(1,2-b)chrysene can be compared with other polycyclic aromatic hydrocarbons, such as:
Chrysene: Similar in structure but with different electronic properties.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its biological effects.
Naphtho[1,2-b;5,6-b’]dithiophene: Used in organic electronics and has unique electronic properties compared to this compound.
These compounds share structural similarities but differ in their electronic properties, reactivity, and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
220-77-9 |
|---|---|
Fórmula molecular |
C26H16 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
hexacyclo[12.12.0.02,11.05,10.016,25.017,22]hexacosa-1(26),2(11),3,5,7,9,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-7-21-18(6-1)11-13-24-23(21)14-12-20-15-25-19(16-26(20)24)10-9-17-5-2-4-8-22(17)25/h1-16H |
Clave InChI |
IHQGFGQIOMWFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=CC6=CC=CC=C65)C=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


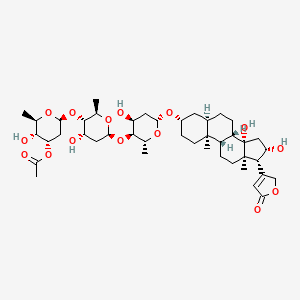
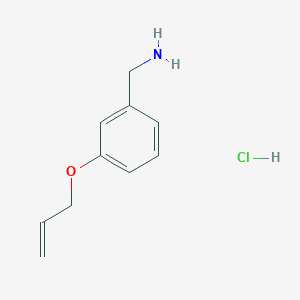
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)

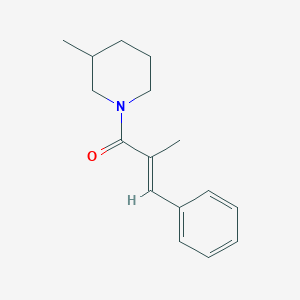
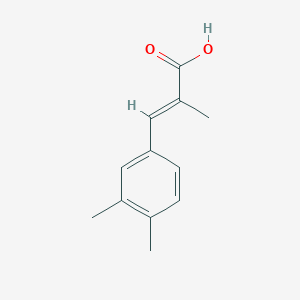
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
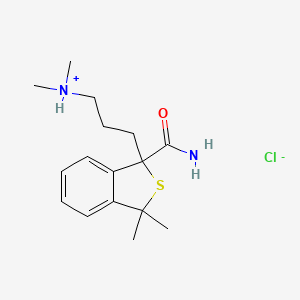

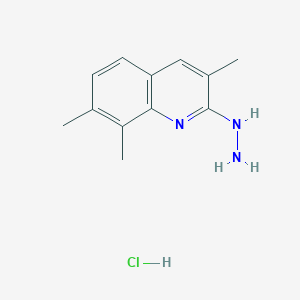
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
